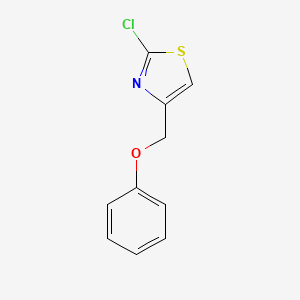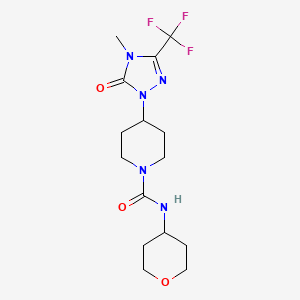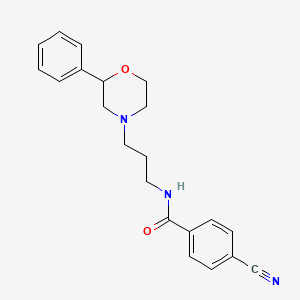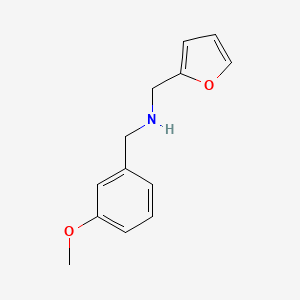![molecular formula C23H22ClN3O3S B2435834 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 899941-20-9](/img/structure/B2435834.png)
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound contains several functional groups including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group attached to a 2-chloro-4-methylphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially make this compound more polar and therefore more soluble in polar solvents .Scientific Research Applications
Crystal Structure and Molecular Conformation
Research has been conducted on the crystal structures of compounds closely related to the specified chemical, highlighting the importance of molecular conformation in understanding the chemical and physical properties of these compounds. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal detailed insights into their folded conformation and intramolecular hydrogen bonding, which stabilizes their structure and potentially affects their biological activity (S. Subasri et al., 2016). Similar structural studies have been conducted on other closely related compounds, further contributing to the understanding of their chemical behavior (S. Subasri et al., 2017).
Antifolate and Antitumor Activity
The chemical framework of the specified compound is relevant to the synthesis of antifolates, a class of compounds known for their inhibitory activity against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making antifolates valuable in cancer treatment. Research has demonstrated the potential of related compounds, such as 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, as potent dual inhibitors of human TS and DHFR, indicating their potential as cancer therapeutics (A. Gangjee et al., 2008).
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds with a similar structural motif to the specified chemical have been extensively studied. These investigations provide insights into novel synthetic routes and the chemical behavior of these compounds under different conditions. For instance, the intramolecular cyclization of certain acetamides to form pyridin-2(1H)-ones demonstrates the versatility and reactivity of these chemical structures, which could be pivotal for designing new drugs (O. A. Savchenko et al., 2020).
Antimicrobial and Insecticidal Potential
Research on the synthesis of pyrimidine linked heterocyclics highlights not only their potential as antitumor agents but also their possible applications in combating bacterial infections and as insecticides. This demonstrates the broad spectrum of biological activities that compounds with this chemical framework can exhibit, underscoring their significance in developing new therapeutic and agricultural agents (P. P. Deohate et al., 2020).
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-3-4-11-27-22(29)21-20(15-7-5-6-8-18(15)30-21)26-23(27)31-13-19(28)25-17-10-9-14(2)12-16(17)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRAQWRHZBDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)



![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)



![(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2435774.png)
